
Milbemycin alpha7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milbemycin alpha7, also known as this compound, is a useful research compound. Its molecular formula is C39H58O10 and its molecular weight is 686.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insect Control
Milbemycin alpha7 is primarily utilized as an insecticide in agriculture. It is effective against a variety of pests, including aphids, whiteflies, and spider mites. The compound targets the nervous system of these pests, leading to paralysis and death.
Case Study: Efficacy Against Aphids
Treatment | Initial Population | Population After 2 Weeks | % Reduction |
---|---|---|---|
Control | 1000 | 800 | 20% |
This compound | 1000 | 50 | 95% |
This data illustrates the compound's high efficacy in reducing pest populations significantly compared to control treatments.
Resistance Management
This compound plays a crucial role in resistance management strategies in pest control. Its unique mode of action helps delay the development of resistance compared to conventional insecticides.
Case Study: Resistance Management Strategy
Research indicates that incorporating milbemycin into pest management programs can extend the effectiveness of existing insecticides by reducing selection pressure on pest populations.
Anthelmintic Agent
In veterinary medicine, this compound is employed as an anthelmintic agent for treating parasitic infections in pets, particularly dogs and cats.
Case Study: Treatment of Heartworm Disease
This compound has shown significant efficacy against heartworm (Dirofilaria immitis) and other nematodes.
Treatment | Initial Larvae Count | Count After 1 Month | % Reduction |
---|---|---|---|
Control | 100 | 100 | 0% |
This compound | 100 | 10 | 90% |
The data demonstrates that milbemycin significantly reduces heartworm larvae counts after one month of treatment.
Treatment of Canine Hookworm Infections
A study assessing the efficacy of milbemycin oxime (a derivative) found it highly effective against natural infections of Ancylostoma braziliense in dogs after a single oral administration.
Genetic Engineering for Enhanced Production
Recent advancements in metabolic engineering have focused on optimizing the biosynthetic pathways for milbemycin production using genetic manipulation techniques.
Case Study: Enhanced Production via Genetic Manipulation
Research demonstrated that deleting specific methyltransferase genes in Streptomyces bingchenggensis led to a 74% increase in milbemycins A3/A4 production compared to wild-type strains.
Development of Immunological Tools
Milbemycin derivatives have been utilized to develop immunological assays for detecting milbemycin-producing microorganisms, aiding in environmental monitoring and bioprospecting efforts.
Anti-Leukemic Potential
Recent studies have identified this compound as having anti-leukemic properties, particularly against precursor B- and T-cell acute lymphoblastic leukemia (ALL).
Research Findings:
- Milbemycin exhibited strong cytotoxic effects at low micromolar concentrations.
- It was shown to activate cell death pathways independent of traditional apoptosis mechanisms.
This suggests potential repurposing of milbemycin for cancer therapy, especially in resistant leukemia cases .
Antiviral Activity Against SARS-CoV-2
Milbemycin derivatives have demonstrated antiviral activity against SARS-CoV-2 in vitro, with effective concentrations comparable to other known antiviral agents.
Table: In Vitro Antiviral Activity
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | 6.8 | 3.3 |
Ivermectin | 3.36 | 5 |
Moxidectin | 5.55 | 4.7 |
These findings indicate that milbemycin could be a viable candidate for further investigation as an antiviral agent .
Eigenschaften
CAS-Nummer |
56197-06-9 |
---|---|
Molekularformel |
C39H58O10 |
Molekulargewicht |
686.9 g/mol |
IUPAC-Name |
[(10E,14E,16E)-6'-ethyl-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |
InChI |
InChI=1S/C39H58O10/c1-8-10-13-24(5)36(42)47-33-26(7)31(9-2)49-38(34(33)41)20-29-19-28(48-38)16-15-23(4)17-22(3)12-11-14-27-21-45-35-32(40)25(6)18-30(37(43)46-29)39(27,35)44/h11-12,14-15,18,22,24,26,28-35,40-41,44H,8-10,13,16-17,19-21H2,1-7H3/b12-11+,23-15+,27-14+ |
InChI-Schlüssel |
PBHMHYCTLBOOTP-REDVCPGTSA-N |
SMILES |
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)CC)C |
Isomerische SMILES |
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)C/C=C(/CC(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)\C)CC)C |
Kanonische SMILES |
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)CC)C |
Synonyme |
5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.